molecular formula C16H18ClN3O B6645613 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide

Cat. No. B6645613
M. Wt: 303.78 g/mol
InChI Key: ZHFKWHVVLFSRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide, also known as ABT-202, is a novel small molecule inhibitor that has been developed for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is a small molecule inhibitor that targets specific enzymes involved in disease pathways. In cancer, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide inhibits PARP-1, which is involved in DNA repair. In Alzheimer's disease, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide inhibits BACE1, which is involved in the production of amyloid beta peptides.
Biochemical and Physiological Effects:
5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to induce cell death in cancer cells by inhibiting PARP-1, leading to the accumulation of DNA damage. In Alzheimer's disease, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to reduce amyloid beta levels in the brain by inhibiting BACE1. 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is its specificity for the targeted enzymes, PARP-1 and BACE1. This allows for a more targeted approach to disease treatment. However, one limitation of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is its potential toxicity to normal cells, which could limit its clinical use.

Future Directions

There are several potential future directions for the research and development of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide. One direction could be the evaluation of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide in combination with other targeted therapies for cancer treatment. Another direction could be the development of more potent and selective inhibitors of PARP-1 and BACE1. Additionally, the potential use of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide in other diseases such as Parkinson's disease and Huntington's disease could be explored.

Synthesis Methods

The synthesis of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylpyridine-4-amine to form the amide intermediate. The final step involves the reaction of the amide intermediate with ethylamine and 5-chloro-2-formylbenzoic acid to form 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide.

Scientific Research Applications

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. In cancer research, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has shown to be a potent inhibitor of the enzyme PARP-1, which is involved in DNA repair. Inhibition of PARP-1 leads to the accumulation of DNA damage, resulting in cell death. 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has also been shown to enhance the efficacy of chemotherapy drugs such as temozolomide and cisplatin in cancer cells.
In Alzheimer's disease research, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide has been shown to inhibit the enzyme BACE1, which is involved in the production of amyloid beta peptides, a hallmark of Alzheimer's disease. Inhibition of BACE1 has been shown to reduce amyloid beta levels in the brain, which could potentially slow down the progression of the disease.

properties

IUPAC Name

5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-3-19-15-5-4-13(17)8-14(15)16(21)20-10-12-6-7-18-9-11(12)2/h4-9,19H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKWHVVLFSRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(C=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.